Hydrocotarnin

Übersicht

Beschreibung

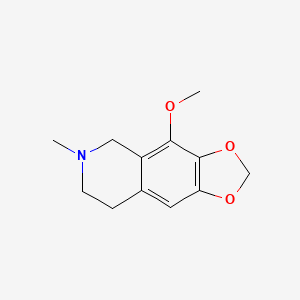

Hydrocotarnin ist ein kristallines Alkaloid, das aus Opium gewonnen wird und auch durch Reduktion von Cotarnin entsteht . Es ist ein nicht-narkotisches Opiumalkaloid und es ist bekannt, dass es die analgetische Wirkung von Oxycodon verstärkt . Die Summenformel von this compound lautet C12H15NO3 und es hat ein Molekulargewicht von 221,2524 g/mol .

Wissenschaftliche Forschungsanwendungen

Hydrocotarnine has several scientific research applications, including:

Wirkmechanismus

Target of Action

Hydrocotarnine primarily targets the Cbl protein . Cbl is a multi-adaptor protein involved in receptor and non-receptor tyrosine kinase regulation . It plays a crucial role in cellular signaling and can affect various cellular functions.

Mode of Action

Hydrocotarnine acts as a Cbl inhibitor . By inhibiting Cbl, Hydrocotarnine can increase the global level of tyrosine-phosphorylated proteins in cells . This inhibition leads to changes in gene expression and cellular functions .

Biochemical Pathways

The inhibition of Cbl by Hydrocotarnine results in inflammasome-mediated IL-18 secretion in colitis . Inflammasomes are protein complexes involved in the immune response, and their activation can lead to the production of pro-inflammatory cytokines like IL-18 . Hydrocotarnine also increases the expression of GLUT1 and cellular glucose uptake in glycolytic metabolism .

Pharmacokinetics

It is known that hydrocotarnine can be administered intraperitoneally . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Hydrocotarnine and their impact on its bioavailability.

Result of Action

The inhibition of Cbl by Hydrocotarnine leads to several cellular effects. It results in increased secretion of IL-18, a pro-inflammatory cytokine, which can influence immune responses . Hydrocotarnine also increases the expression of GLUT1, a glucose transporter, leading to increased cellular glucose uptake . This can affect cellular metabolism and energy production .

Biochemische Analyse

Biochemical Properties

Hydrocotarnine plays a significant role in biochemical reactions, particularly in its interaction with cytochrome P450 enzymes and P-glycoprotein. It has been observed to weakly inhibit CYP3A4 and CYP2D6 enzymes, with an inhibition rate of less than 50% at concentrations below 3.88 mM . These interactions suggest that hydrocotarnine may influence the metabolism of other compounds processed by these enzymes.

Cellular Effects

Hydrocotarnine affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to increase NLRP3 inflammasome activity via its effect on glycolysis, promoting caspase-1 cleavage and interleukin-1β secretion . This indicates that hydrocotarnine can modulate immune responses and inflammatory processes within cells.

Molecular Mechanism

At the molecular level, hydrocotarnine exerts its effects through binding interactions with muscarinic acetylcholine receptors (M1 and M2), sodium-dependent dopamine transporter, and serotonin receptor . The presence of a dioxolane ring in hydrocotarnine enhances its ability to target these receptors, influencing neurotransmission and receptor activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of hydrocotarnine have been observed to change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that hydrocotarnine does not induce significant changes in the metabolic activities of certain cytochrome P450 enzymes over time . Its impact on glycolysis and inflammasome activity suggests potential long-term effects on cellular metabolism and immune responses .

Dosage Effects in Animal Models

The effects of hydrocotarnine vary with different dosages in animal models. At lower doses, hydrocotarnine has been shown to potentiate the analgesic effects of oxycodone without significant adverse effects . Higher doses may lead to toxic effects, including alterations in enzyme activity and immune responses. It is essential to determine the threshold levels to avoid potential toxicity.

Metabolic Pathways

Hydrocotarnine is involved in metabolic pathways that include interactions with cytochrome P450 enzymes. It weakly inhibits CYP3A4 and CYP2D6, suggesting that it may affect the metabolic flux of other compounds processed by these enzymes . The compound’s impact on glycolysis also indicates its role in cellular energy metabolism .

Transport and Distribution

Hydrocotarnine is transported and distributed within cells and tissues through interactions with transporters and binding proteins. Its weak inhibition of P-glycoprotein suggests that it may influence the efflux of other compounds from cells . The compound’s distribution within tissues is likely influenced by its interactions with specific transporters and binding proteins.

Subcellular Localization

The subcellular localization of hydrocotarnine is influenced by its chemical structure and interactions with cellular components. The presence of a dioxolane ring enhances its ability to target specific receptors and compartments within cells . This localization is crucial for its activity and function, particularly in modulating neurotransmission and immune responses.

Vorbereitungsmethoden

Hydrocotarnin kann durch Reduktion von Cotarnin synthetisiert werden . Die spezifischen Synthesewege und Reaktionsbedingungen für this compound sind in der Literatur nicht umfassend dokumentiert. Es ist bekannt, dass die Verbindung aus Opium gewonnen werden kann, was darauf hindeutet, dass sie aus natürlichen Quellen extrahiert und gereinigt werden kann .

Chemische Reaktionsanalyse

This compound unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Übliche Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, sind:

Oxidation: this compound kann oxidiert werden, um Cotarnin zu bilden.

Reduktion: Cotarnin kann reduziert werden, um this compound zu bilden.

Wissenschaftliche Forschungsanwendungen

This compound hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:

Biologie: This compound wurde auf seine Auswirkungen auf Cytochrom-P450-Enzyme und P-Glykoprotein untersucht.

Medizin: This compound wird in Kombination mit Oxycodon zur Schmerzbehandlung bei Krebspatienten eingesetzt.

Industrie: This compound wird in der pharmazeutischen Industrie zur Entwicklung von Schmerzmitteln verwendet.

Wirkmechanismus

Der Wirkmechanismus von this compound ist nicht vollständig geklärt. Es ist bekannt, dass es die analgetische Wirkung von Oxycodon verstärkt . This compound kann mit Cytochrom-P450-Enzymen und P-Glykoprotein interagieren, obwohl seine genauen molekularen Zielstrukturen und Signalwege nicht gut definiert sind .

Analyse Chemischer Reaktionen

Hydrocotarnine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:

Oxidation: Hydrocotarnine can be oxidized to form cotarnine.

Reduction: Cotarnine can be reduced to form hydrocotarnine.

Vergleich Mit ähnlichen Verbindungen

Hydrocotarnin ähnelt anderen Opiumalkaloiden wie Noscapin und Cotarnin. Diese Verbindungen haben strukturelle Ähnlichkeiten und sind aus Opium gewonnen. this compound ist einzigartig in seinen nicht-narkotischen Eigenschaften und seiner Fähigkeit, die analgetische Wirkung von Oxycodon zu verstärken . Ähnliche Verbindungen umfassen:

Eigenschaften

IUPAC Name |

4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-13-4-3-8-5-10-12(16-7-15-10)11(14-2)9(8)6-13/h5H,3-4,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXANNZJIZQTCBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC3=C(C(=C2C1)OC)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60203535 | |

| Record name | Hydrocotarnine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60203535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Hydrocotarnine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033701 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

550-10-7 | |

| Record name | Hydrocotarnine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=550-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrocotarnine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrocotarnine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60203535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydrocotarnine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.163 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROCOTARNINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G22L6JNE61 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Hydrocotarnine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033701 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

55.5 - 56.5 °C | |

| Record name | Hydrocotarnine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033701 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

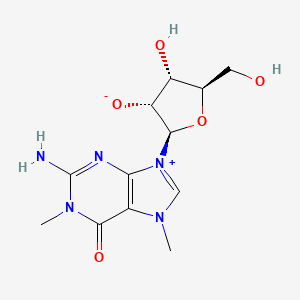

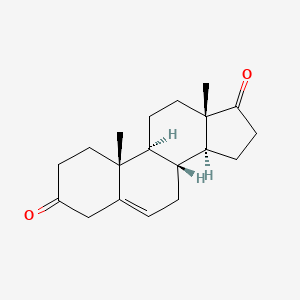

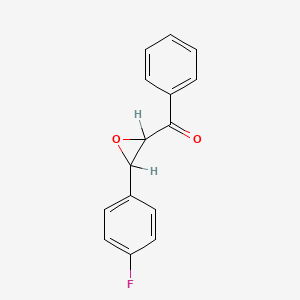

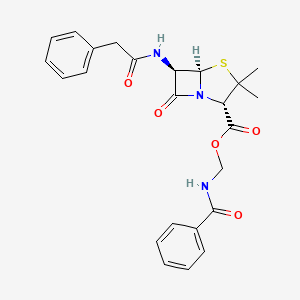

Feasible Synthetic Routes

Q1: What is the NLRP3 inflammasome and how is it relevant to hydrocotarnine's action?

A2: The NLRP3 inflammasome is a protein complex involved in the innate immune response, particularly in inflammatory processes. Hydrocotarnine has been shown to inhibit Cbl, a protein that negatively regulates NLRP3 activation. This inhibition, potentially mediated through GLUT1-dependent glycolysis inhibition, leads to increased NLRP3 inflammasome activity and subsequent interleukin (IL)-1β secretion, contributing to its analgesic effects [, ].

Q2: Does hydrocotarnine affect the expression of CYP enzymes involved in oxycodone metabolism?

A3: In vitro and in vivo studies suggest that hydrocotarnine does not significantly alter the expression of major CYP enzymes, including CYP3A4 and CYP2D6, responsible for oxycodone metabolism. This implies a low probability of pharmacokinetic interactions mediated through these enzymes [].

Q3: Can hydrocotarnine cause drug interactions through other mechanisms?

A4: While hydrocotarnine's impact on CYP enzymes appears minimal, research indicates a potential for drug interactions through its effects on UDP-glucuronosyltransferase (UGT) expression. Specifically, hydrocotarnine has been shown to reduce hepatic UGT1a expression, potentially affecting the glucuronidation of oxycodone and its metabolites [].

Q4: What is the molecular formula and weight of hydrocotarnine?

A4: The molecular formula of hydrocotarnine is C12H15NO3, and its molecular weight is 221.25 g/mol.

Q5: Is there any spectroscopic data available for hydrocotarnine?

A6: While the provided abstracts do not delve into detailed spectroscopic data, structural characterization using techniques like NMR and X-ray crystallography has been reported []. Information on spectroscopic properties, including UV, IR, and NMR spectra, can be found in studies focusing on its synthesis and biotransformation [].

Q6: What are the pharmacokinetic parameters of hydrocotarnine?

A7: Research in cancer pain patients indicates a volume of distribution (Vd) of 276.8 ± 237.2 L, clearance (CL) of 95.1 ± 64.3 L/h, and half-life (t1/2) of 2.0 ± 0.7 h for hydrocotarnine [].

Q7: How is hydrocotarnine metabolized in the body?

A8: Studies on rats reveal that hydrocotarnine undergoes extensive biotransformation, primarily resulting in isoquinoline metabolites. These metabolites arise from processes like C-1/C-1' bond cleavage, oxygenation, N-dealkylation, and O-dealkylation. Notable metabolites include phenolic betaines, with one specific betaine being a major product of hydrocotarnine metabolism [].

Q8: Are there safety concerns regarding the use of hydrocotarnine in specific populations?

A10: While generally considered safe, hydrocotarnine's clearance is reduced in elderly patients and those with liver dysfunction. This emphasizes the need for careful dose titration and monitoring in these populations to avoid potential toxicity from elevated drug levels [, ].

Q9: How is hydrocotarnine typically quantified in biological samples?

A12: High-performance liquid chromatography with electrochemical detection (HPLC-ECD) is a sensitive and reliable method for quantifying hydrocotarnine in serum [, ]. Gas chromatography-mass spectrometry (GC-MS) can also be employed, particularly in forensic applications for identifying opiate alkaloid markers, including hydrocotarnine, in urine samples [, ].

Q10: What are some research tools and resources available for studying hydrocotarnine?

A13: Public databases like the Gene Expression Omnibus (GEO) can be valuable resources for analyzing gene expression data related to hydrocotarnine's effects on serine and glycine metabolism in cancer cells []. Additionally, computational chemistry approaches, such as QSAR modeling, can be employed to explore the relationship between structural modifications of hydrocotarnine and its biological activity [].

Q11: What are some key areas for future research on hydrocotarnine?

A14: Further investigations are crucial to fully elucidate hydrocotarnine's molecular targets and downstream effects, particularly its interactions with the Cbl-NLRP3 inflammasome pathway. Additionally, exploring its potential in treating conditions beyond cancer pain, such as inflammatory disorders, could unveil novel therapeutic applications [, ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-Chloro-4-(2,3-dihydroxypropoxy)phenyl]acetic acid](/img/structure/B1197269.png)

![1,3-Dimethyl-6-(1-naphthalenyl)pyrrolo[3,4-d]pyrimidine-2,4-dione](/img/structure/B1197274.png)